

# TM5275 sodium chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **TM5275 Sodium**: A PAI-1 Inhibitor

#### Introduction

TM5275 sodium is an orally bioavailable, small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)[1][2]. PAI-1 is a key regulator of the fibrinolytic system and is implicated in a variety of pathophysiological processes, including thrombosis, fibrosis, and cancer[3][4]. Elevated PAI-1 levels are often associated with poor clinical outcomes in various diseases, making it a compelling therapeutic target. TM5275 has demonstrated significant antithrombotic and anti-fibrotic activity in preclinical models and is a subject of interest for its potential therapeutic applications. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to TM5275 sodium.

## **Chemical Structure and Physicochemical Properties**

TM5275 is a carboxylic acid-derived compound, and its sodium salt enhances its solubility and oral absorption.

Table 1: Chemical and Physical Properties of TM5275 Sodium



| Property          | Value                                                                                                                  | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-Chloro-2-[[2-[2-[4-<br>(Diphenylmethyl)-1-<br>piperazinyl]-2-<br>oxoethoxy]acetyl]amino]benzoi<br>c acid sodium salt |           |
| CAS Number        | 1103926-82-4                                                                                                           | -         |
| Molecular Formula | C28H27CIN3NaO5                                                                                                         | -         |
| Molecular Weight  | 543.97 g/mol                                                                                                           | -         |
| Purity            | ≥95% - 99.57%                                                                                                          | -         |
| Solubility        | Soluble in DMSO (up to 100 mM)                                                                                         | -         |
| Appearance        | Crystalline solid                                                                                                      | -         |

#### **Mechanism of Action**

TM5275 is a selective inhibitor of PAI-1, with an IC $_{50}$  of 6.95  $\mu$ M in a cell-free assay. Docking studies have shown that TM5275 binds to the strand 4 of the A  $\beta$ -sheet (s4A) position of PAI-1. By inhibiting PAI-1, TM5275 prevents the formation of inactive complexes with tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). This leads to an increase in the activity of these plasminogen activators, resulting in enhanced conversion of plasminogen to plasmin. Plasmin, in turn, promotes the degradation of fibrin clots, contributing to the antithrombotic effects of TM5275.

Beyond its role in fibrinolysis, TM5275 has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of caspase-9 and caspase-3, leading to downstream events like PARP cleavage. Furthermore, TM5275 exhibits anti-fibrotic properties by suppressing the proliferation and fibrogenic activity of hepatic stellate cells (HSCs). This is achieved, at least in part, by inhibiting the TGF-β1-stimulated phosphorylation of AKT.





Click to download full resolution via product page

**Diagram 1:** Mechanism of Antithrombotic Action of TM5275. Max Width: 760px.





Click to download full resolution via product page

Diagram 2: TM5275-Induced Intrinsic Apoptosis Pathway. Max Width: 760px.

# **Pharmacological Properties and Preclinical Data**

TM5275 has been evaluated in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent.

# **In Vitro Efficacy**

Table 2: In Vitro Activity of TM5275



| Assay                         | Cell Line                       | Endpoint                   | Result                                                       | Reference |
|-------------------------------|---------------------------------|----------------------------|--------------------------------------------------------------|-----------|
| PAI-1 Inhibition              | Cell-free                       | IC50                       | 6.95 µM                                                      |           |
| Cell Viability                | Various human cancer cell lines | IC50                       | 9.7 - 60.3 μM                                                |           |
| Apoptosis<br>Induction        | HT1080,<br>HCT116               | Caspase 3/7 activity       | Dose-dependent increase                                      |           |
| Endothelial Cell<br>Branching | HUVEC                           | Branching<br>morphogenesis | Inhibition                                                   | -         |
| HSC Proliferation             | HSC-T6                          | Cell proliferation         | Suppression of PAI-1 and TGF-<br>β1 stimulated proliferation | -         |
| Fibrinolysis                  | Vascular<br>Endothelial Cells   | Fibrin clot<br>dissolution | Enhanced                                                     | -         |

# **In Vivo Efficacy**

Table 3: In Vivo Activity of TM5275



| Animal Model                                | Study                       | Dosing                   | Key Findings                                    | Reference |
|---------------------------------------------|-----------------------------|--------------------------|-------------------------------------------------|-----------|
| Rat Thrombosis<br>Model                     | Arteriovenous<br>shunt      | 10 and 50 mg/kg,<br>p.o. | Significantly<br>lower blood clot<br>weights    |           |
| Rat Thrombosis<br>Model                     | Ferric chloride-<br>induced | 1 and 3 mg/kg,<br>p.o.   | Increased time to primary occlusion             |           |
| Non-human<br>Primate<br>Thrombosis<br>Model | Photochemical-<br>induced   | 10 mg/kg, p.o.           | Increased time to primary occlusion             | -         |
| Rat Liver<br>Fibrosis Models                | CDAA-fed and<br>PS-mediated | Not specified            | Ameliorated the development of hepatic fibrosis |           |
| Mouse Intestinal<br>Fibrosis Model          | TNBS-induced                | 50 mg/kg, p.o.           | Decreased<br>collagen<br>deposition             | _         |
| Mouse Lung<br>Fibrosis Model                | TGF-β1-induced              | Not specified            | Attenuated pulmonary fibrosis                   | -         |

#### **Pharmacokinetics**

In rats, a 10 mg/kg oral dose of TM5275 resulted in a peak plasma concentration of 17.5  $\pm$  5.2  $\mu$ M. TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.

## **Experimental Protocols**

The following are summaries of key experimental methodologies used to characterize TM5275.

## **Caspase 3/7 Activity Assay**

This assay is used to quantify the induction of apoptosis.



- Cell Seeding: Cancer cells (e.g., HT1080, HCT116) are seeded in multi-well plates and allowed to adhere.
- Treatment: Cells are treated with increasing concentrations of TM5275 or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
- Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to the cell lysates.
- Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.
- Data Analysis: Results are typically expressed as a fold change in activity compared to the vehicle-treated control cells.

#### In Vivo Thrombosis Model (Rat Arteriovenous Shunt)

This model assesses the antithrombotic efficacy of a compound.

- Animal Preparation: Anesthetized rats are used. The carotid artery and jugular vein are exposed and cannulated.
- Shunt Creation: An arteriovenous shunt containing a silk thread is established between the artery and the vein.
- Compound Administration: TM5275 (e.g., 10 and 50 mg/kg) or vehicle is administered orally prior to the procedure.
- Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period, allowing a thrombus to form on the silk thread.
- Thrombus Measurement: The silk thread is removed, and the wet weight of the thrombus is determined.
- Data Analysis: The thrombus weight in the TM5275-treated group is compared to that of the vehicle-treated group.





Click to download full resolution via product page

**Diagram 3:** Workflow for the Rat Arteriovenous Shunt Thrombosis Model. Max Width: 760px.



## **Clinical Development**

TM5275 is considered a second-generation PAI-1 inhibitor, developed to improve upon the properties of earlier compounds. While preclinical data are promising, another PAI-1 inhibitor, TM5614, has progressed further into clinical trials for various indications. The clinical development status of TM5275 is not as advanced, and further studies are needed to establish its safety and efficacy in humans.

#### Conclusion

**TM5275 sodium** is a potent and selective PAI-1 inhibitor with significant antithrombotic and anti-fibrotic effects demonstrated in a range of preclinical models. Its mechanism of action is well-characterized, involving the enhancement of fibrinolysis and the induction of apoptosis in pathological cell types. The favorable pharmacokinetic profile and oral bioavailability of TM5275 make it an attractive candidate for further investigation. While clinical data are currently limited, the robust preclinical evidence suggests that TM5275 holds therapeutic promise for diseases characterized by elevated PAI-1 levels, such as thrombosis, fibrosis, and certain cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TM5275 sodium chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764139#tm5275-sodium-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com